![molecular formula C6H6INO B045077 2-Amino-3-iodophenol CAS No. 443921-86-6](/img/structure/B45077.png)
2-Amino-3-iodophenol
Overview
Description
2-Amino-3-iodo-phenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where an amino group and an iodine atom are substituted at the 2nd and 3rd positions, respectively
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins, enzymes, and cellular receptors, influencing various biological processes .
Mode of Action
Phenolic compounds generally interact with their targets through hydrogen bonding, hydrophobic interactions, and covalent binding . The presence of the iodine atom might influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
Phenolic compounds often exhibit antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-iodophenol. The iodine atom in the compound might also affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-iodo-phenol typically involves the iodination of 2-Aminophenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of 2-Aminophenol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-iodo-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form 2-Amino-3-hydroxyphenyl.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2-Amino-3-hydroxyphenyl.
Substitution: Formation of various substituted phenols depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Amino-3-iodophenol has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains, such as Aspergillus niger and Fusarium oxysporum. The mechanism of action is believed to involve the chelation of metal ions, enhancing the bioactivity of the compounds formed with metal complexes .
Thyroid Hormone Receptor Modulation
The compound has also been investigated for its ability to bind to thyroid hormone receptors. Studies suggest that the presence of the amino and phenolic groups is crucial for receptor affinity, making it a potential candidate for drug development targeting thyroid-related disorders .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a key intermediate in the synthesis of various organic compounds. It has been utilized in reactions such as the Diels-Alder cycloaddition and other name reactions that are fundamental in constructing complex alkaloids and other biologically active molecules .
Material Science
Development of Nanoparticles
Recent studies have explored the use of this compound in the synthesis of organometallic nanoparticles. These nanoparticles have shown promise in various applications, including catalysis and drug delivery systems. The size of synthesized nanoparticles typically ranges from 52 to 60 nm, which is optimal for biological applications due to their enhanced surface area and reactivity .
Case Study 1: Antifungal Activity Evaluation
In a study assessing the antifungal properties of metal complexes derived from this compound, various complexes were tested against fungal strains. The results indicated that certain metal complexes exhibited enhanced antifungal activity compared to the uncomplexed ligand, affirming the importance of metal coordination in biological activity enhancement .
Case Study 2: Thyroid Hormone Receptor Binding
A series of derivatives based on this compound were synthesized and evaluated for their binding affinity to thyroid hormone receptors. The findings revealed that modifications to the phenolic structure significantly influenced receptor interaction, highlighting the compound's potential in designing selective thyroid modulators .
Comparison with Similar Compounds
2-Aminophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Amino-2-naphthol: Contains a naphthol group instead of a phenol group, leading to different chemical properties.
4-Chloro-2-iodoaniline: Contains a chlorine atom instead of an amino group, resulting in different reactivity patterns.
Uniqueness: 2-Amino-3-iodo-phenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
2-Amino-3-iodophenol is a halogenated phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of an amino group and an iodine atom on the phenolic ring suggests that this compound may interact with various biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHINO. Its structure includes:
- An amino group (-NH)
- An iodine atom attached to the aromatic ring
- A hydroxyl group (-OH)
This arrangement allows for unique chemical reactivity and interaction capabilities with biomolecules, particularly through hydrogen bonding and electrophilic interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that iodophenol derivatives exhibit superior antibacterial activity against resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. Specifically, compounds with iodophenol substituents demonstrated minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like vancomycin and erythromycin, indicating potent antibacterial effects .
Compound | MIC (μg/mL) against A. baumannii | MIC (μg/mL) against S. aureus |
---|---|---|
This compound | < 2 | < 8 |
Vancomycin | > 1024 | > 128 |
The mechanism behind this "iodophenol effect" remains to be fully elucidated, but it is hypothesized that the iodine may be liberated during interactions with bacterial enzymes, enhancing the compound's efficacy .
Antitumor Activity
In addition to its antibacterial properties, this compound has been investigated for antitumor activity . Studies have shown that derivatives of iodophenol can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to cytotoxic effects on tumor cells, making these compounds potential candidates for cancer therapy .
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated various iodophenol derivatives against Gram-positive and Gram-negative bacteria. The results indicated that ortho-substituted iodophenols, including this compound, exhibited enhanced antibacterial activity compared to their meta and para counterparts .
- Antitumor Mechanism Investigation : Another study focused on the interaction of iodophenol derivatives with topoisomerase II in colon cancer cell lines. It was found that these compounds could effectively inhibit the enzyme's activity, leading to reduced cell viability in vitro .
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic derivatives. Variations in the synthesis process can yield different structural analogs, which may exhibit varying biological activities based on the position of halogen substituents .
Compound Variant | Biological Activity |
---|---|
2-Amino-4-bromophenol | Moderate antibacterial activity |
2-Amino-6-chloro-3-iodophenol | Enhanced anticancer properties |
Properties
IUPAC Name |
2-amino-3-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLCURUMAEIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641067 | |
Record name | 2-Amino-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443921-86-6 | |
Record name | 2-Amino-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-iodo-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.